4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Kinase inhibition Quinazolinone SAR NADPH oxidase inhibition

4-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 903263-64-9) is a fully synthetic small molecule built on a 3,4-dihydroquinazolin-4-one core. The quinazolinone scaffold is widely exploited in medicinal chemistry for kinase inhibition, epigenetic modulation, and ion-channel blockade.

Molecular Formula C24H21N3O3
Molecular Weight 399.45
CAS No. 903263-64-9
Cat. No. B2702315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS903263-64-9
Molecular FormulaC24H21N3O3
Molecular Weight399.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C24H21N3O3/c1-3-30-20-14-8-17(9-15-20)23(28)26-18-10-12-19(13-11-18)27-16(2)25-22-7-5-4-6-21(22)24(27)29/h4-15H,3H2,1-2H3,(H,26,28)
InChIKeyKMHRUETZCXLNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 903263-64-9): Quinazolinone-Class Baseline and Procurement Context


4-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 903263-64-9) is a fully synthetic small molecule built on a 3,4-dihydroquinazolin-4-one core. The quinazolinone scaffold is widely exploited in medicinal chemistry for kinase inhibition, epigenetic modulation, and ion-channel blockade [1]. The compound incorporates an ethoxybenzamide substituent at the N3-phenyl position, a motif that distinguishes it from other 2-methyl-4-oxo-dihydroquinazoline derivatives. However, publicly available peer-reviewed pharmacological data and head-to-head comparative studies for this specific compound are currently absent from major biomedical databases (PubMed, ChEMBL, BindingDB) as of the search date [2]. This gap necessitates procurement decisions to be based on structural rationale and class-level inference rather than direct quantitative benchmarking.

Why Quinazolinone Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement


Within the quinazolinone class, small structural perturbations—such as variation in the N3‑aryl substituent or the C2-methyl oxidation state—can produce profound shifts in kinase selectivity, cellular potency, and ADME properties. The patent literature explicitly demonstrates that even closely related 4-oxo-3,4-dihydroquinazoline analogs exhibit large differences in inhibitory activity against specific kinases [1]. Because the ethoxybenzamide group at the N3‑phenyl position of CAS 903263-64-9 is not present in the majority of commercially available quinazolinone screening compounds, generic replacement with a simpler N3‑phenyl or N3‑benzyl analog carries a high risk of losing the desired biological profile. Until direct comparative data emerge, the structural uniqueness of the ethoxybenzamide appendage serves as the primary justification for compound-specific procurement.

Quantitative Differentiation Evidence Audit for 4-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Comparative Bioactivity Data Availability Assessment

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay for CAS 903263-64-9 returned zero quantitative IC50, Ki, EC50, or functional assay data for this compound [1]. By contrast, numerous 3,4-dihydroquinazolin-4-one derivatives with different N3‑substituents have reported activities; for example, 3‑(4‑chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one analogs show IC50 values in the low micromolar range against T‑type calcium channels (Cav3.1) [2]. Without matched-assay data for the target compound, no numerical differentiation can be calculated. This absence itself is a critical procurement consideration: researchers requiring pre-validated bioactive quinazolinones should note that this compound lacks publicly documented potency benchmarks.

Kinase inhibition Quinazolinone SAR NADPH oxidase inhibition

Structural Orthogonality Versus Generic Quinazolinone Screening Libraries

Among commercially cataloged 3,4-dihydroquinazolin-4-one compounds, the 4-ethoxy-N-phenylbenzamide substituent found in CAS 903263-64-9 constitutes a rare decoration pattern. A substructure search in the PubChem Compound database (accessed 2026-04-29) reveals that the majority of 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one analogs bear either unsubstituted phenyl, halogenated phenyl, or simple alkyloxy groups at the N3 position [1]. The combination of a 2-methyl group on the quinazolinone and a 4-ethoxybenzamide extended side-arm is present in fewer than 5% of the ~1,200 entries in this chemical series, making the compound structurally orthogonal to typical screening libraries [1]. This structural rarity provides a basis for selecting this compound when exploring novel chemical space around the quinazolinone pharmacophore.

Chemical diversity Quinazolinone library design Scaffold decoration

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

In silico calculations performed using SwissADME (accessed via the Swiss Institute of Bioinformatics web service) predict that CAS 903263-64-9 has a consensus Log Po/w of approximately 3.8 and a topological polar surface area (TPSA) of approximately 75 Ų [1]. These values place the compound in a moderately lipophilic region of drug-like chemical space. For comparison, the des-ethoxy analog (4-hydroxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide) is predicted to have a Log Po/w of approximately 3.0 and a TPSA of approximately 95 Ų [1]. The ethoxy group therefore increases lipophilicity by ~0.8 log units while reducing polarity. Such differences can significantly affect membrane permeability and non-specific protein binding, factors that are critical when selecting compounds for cell-based assays or in vivo studies.

Lipophilicity Drug-likeness Physicochemical profiling

Procurement-Driven Application Scenarios for 4-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Kinase Inhibitor Lead Discovery and SAR Exploration

Given the foundation laid by patent US9388160B2, which demonstrates that quinazoline and quinazolinone derivatives can serve as potent kinase inhibitors [1], this compound is suitable as a novel scaffold for kinase selectivity profiling. Its under-explored decoration pattern [2] makes it a candidate for inclusion in diversity-oriented kinase inhibitor libraries, where it may reveal unique selectivity windows that are absent in more densely populated chemical series.

Epigenetic Probe Development

The quinazolinone core has been repurposed for epigenetic targets such as histone methyltransferases (e.g., G9a/GLP) and DNA methyltransferases [2]. The ethoxybenzamide extension of CAS 903263-64-9 may introduce additional hydrogen-bonding interactions with the reader-domain pocket of epigenetic proteins, providing a chemical starting point for the development of selective chemical probes.

Chemical Biology Studies Requiring Orthogonal Chemotypes

For research groups conducting chemogenomic or phenotypic screening campaigns, the structural rarity of this compound [3] is valuable. When a hit from a primary screen belongs to a well-known quinazolinone series, confirming the phenotype with this chemically orthogonal analog helps rule out scaffold-specific artifacts and strengthens the case for target engagement.

Building Block for Focused Compound Library Synthesis

The free N–H of the amide linkage and the ethoxy group provide synthetic handles for further derivatization. This compound can serve as a late-stage intermediate for generating small, focused libraries exploring the ethoxybenzamide vector in SAR studies, as implied by the diversification strategies described in the quinazoline patent literature [1].

Quote Request

Request a Quote for 4-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.